molecular formula C18H14F2N2O2S2 B12754907 dl-2,2'-Bis(m-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione CAS No. 95035-80-6

dl-2,2'-Bis(m-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione

Cat. No.: B12754907
CAS No.: 95035-80-6
M. Wt: 392.4 g/mol
InChI Key: UFXJCWBGCAZDOI-UHFFFAOYSA-N
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Description

dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by their two thiazolidine rings, which are fused together. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the following steps:

    Formation of Thiazolidine Rings: The thiazolidine rings can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.

    Coupling of Thiazolidine Rings: The two thiazolidine rings are then coupled together using a suitable coupling agent, such as a dihalide or a disulfide.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorobenzene derivatives react with the bithiazolidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazolidine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the dione structure.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl groups could enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and applications.

    2,2’-Bis(m-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups could influence its solubility and interaction with other molecules.

Uniqueness: : The presence of fluorophenyl groups in dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione imparts unique electronic and steric properties, which can affect its reactivity, binding affinity, and overall behavior in various applications.

Properties

CAS No.

95035-80-6

Molecular Formula

C18H14F2N2O2S2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-3-[2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14F2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2

InChI Key

UFXJCWBGCAZDOI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)F)N3C(SCC3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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